
Dooku1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dooku1 (CAS: 2253744-54-4) is a synthetic small-molecule compound initially developed as a selective antagonist of the mechanosensitive Piezo1 ion channel. Structurally, it is an analog of Yoda1, a well-characterized Piezo1 agonist, with the molecular formula C₁₃H₉Cl₂N₃OS and a molecular weight of 326.2 g/mol . This compound was designed to competitively inhibit Yoda1-induced Piezo1 activation, making it a critical pharmacological tool for studying Piezo1-dependent mechanotransduction pathways .
Key discoveries about this compound include:
- Dual Activity in Red Blood Cells (RBCs): While this compound antagonizes Yoda1 in most cell types (e.g., HEK293, HUVECs), it unexpectedly acts as a weak agonist in RBCs, triggering calcium (Ca²⁺) influx and activating the Gárdos channel, albeit with lower potency than Yoda1 .
- IC₅₀ Variability: this compound’s inhibitory potency varies significantly across cell types, with an IC₅₀ of 1.3–1.5 µM in HEK293 and HUVECs but 90.7 µM in RBCs .
- Chemical Stability: this compound is soluble in DMSO (~100–120 mg/mL) and stable at -20°C for long-term storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dooku1 is synthesized through the modification of the pyrazine ring of Yoda1. The synthetic route involves the substitution of the thiadiazole group with oxadiazole, resulting in a compound that lacks agonist activity but effectively antagonizes Yoda1 .
Industrial Production Methods: The industrial production of this compound involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired chemical structure and activity. The compound is typically produced in research laboratories and is available for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions: Dooku1 primarily undergoes substitution reactions due to its chemical structure. It does not exhibit significant oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as pyrazine derivatives and oxadiazole compounds. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major product of the synthesis of this compound is the compound itself, characterized by its ability to inhibit Yoda1-induced Piezo1 channel activity. No significant by-products are reported in the literature .
Scientific Research Applications
Target and Interaction
Dooku1 primarily targets the Piezo1 channel, a non-selective cation channel that plays a critical role in mechanosensation. The compound inhibits the effects induced by Yoda1, which is known to activate Piezo1 channels, without affecting the constitutive activity of these channels. This selective antagonism is significant for studying the mechanosensitive properties of Piezo1.
Biochemical Pathways
In human red blood cells (RBCs), this compound has been shown to cause calcium entry sufficient to activate the Gárdos channel, which is crucial for various cellular functions. The compound's effects are modulated by environmental factors such as the unique characteristics of the RBC membrane and its associated cytoskeleton.
Scientific Research Applications
This compound has several applications in scientific research, particularly in understanding vascular physiology and cellular mechanotransduction. Below are detailed insights into its applications:
Vascular Physiology
This compound is utilized to study the role of Piezo1 channels in blood flow regulation and vascular responses. Its ability to inhibit Yoda1-induced relaxation of aortic rings provides insights into how mechanosensitive channels contribute to vascular function.
Mechanotransduction Studies
The compound serves as a critical tool for dissecting the mechanisms by which cells sense and respond to mechanical stimuli. By selectively antagonizing Yoda1's effects, researchers can better understand how Piezo1 channels mediate cellular responses to mechanical forces.
Cellular Calcium Dynamics
This compound has been shown to influence intracellular calcium levels in various cell types, including RBCs and hepatocellular carcinoma cells. This property allows researchers to investigate calcium signaling pathways and their implications in disease states.
Case Study 1: Dual Action on PIEZO1 Channels
A study published in Frontiers in Physiology explored this compound's dual action on PIEZO1 channels in human RBCs. The findings indicated that this compound could activate PIEZO1 at specific concentrations while also inhibiting Yoda1-induced effects, demonstrating its complex pharmacological profile .
Case Study 2: Inhibition of Yoda1-Induced Effects
Research conducted on HEK293 and HUVEC cell lines showed that this compound effectively inhibited Yoda1-induced calcium entry with IC50 values around 90.7 µM. This inhibition was significant for understanding how mechanosensitive pathways can be modulated pharmacologically .
Case Study 3: Effects on Ion Transport
Another study highlighted this compound's ability to alter intracellular sodium concentrations and trigger Gárdos channel activation in RBCs, further elucidating its role in ion transport dynamics within cells .
Mechanism of Action
Dooku1 exerts its effects by antagonizing the activity of the Piezo1 channel. It binds to the channel and inhibits the entry of calcium ions induced by Yoda1. This inhibition disrupts the mechanosensitive signaling pathways, leading to reduced cellular responses to mechanical stimuli . The molecular targets of this compound include the Piezo1 channel and associated signaling proteins involved in mechanotransduction .
Comparison with Similar Compounds
Pharmacological Mechanisms
Yoda1
- Role: A canonical Piezo1 agonist that stabilizes the channel’s open state, inducing Ca²⁺ and Na⁺ influx .
- Binding Dynamics: Molecular dynamics simulations show Yoda1 binds ~3 Å deeper in the Piezo1 lipid bilayer interface compared to Dooku1, favoring the open-state conformation .
- Functional Outcomes: Strong activation of Piezo1 leads to significant Ca²⁺-dependent processes, such as RBC dehydration and vascular relaxation .
This compound
- Antagonistic Mechanism: Competes with Yoda1 for binding to Piezo1, stabilizing the closed state of the channel (ΔΔG = +1.6 kcal/mol vs. Yoda1’s -3.0 kcal/mol) .
- Agonistic Activity in RBCs: In RBCs, this compound induces Ca²⁺ influx (~20% of Yoda1’s efficacy) and activates the Gárdos channel, likely due to unique membrane properties or cytoskeletal interactions .
Jedi1/Jedi2
- Role: Structurally related agonists with lower efficacy than Yoda1.
GsMTx4
- Role: A non-competitive, mechanosensitive channel blocker that inhibits Piezo1 by altering lipid bilayer mechanics .
Efficacy and Potency
Functional Outcomes
Ion Flux and Cell Volume Regulation
- This compound in RBCs: Causes moderate Na⁺ influx (60 mM increase) and K⁺ loss (20 mM decrease), leading to cell dehydration (~5% water loss) . Comparatively, Yoda1 induces ~10% water loss .
- Vascular Effects: this compound (10 µM) inhibits Yoda1-induced aortic relaxation but fails to block Piezo1 in the corpus cavernosum, highlighting tissue-specific responses .
Phosphatidylserine (PS) Exposure
- This compound (≤10 µM) reduces Yoda1-induced PS exposure in sickle cells, consistent with its role as a competitive antagonist .
Chemical and Physical Properties
Property | This compound | Yoda1 | GsMTx4 |
---|---|---|---|
Solubility | 100–120 mg/mL (DMSO) | ~30 mg/mL (DMSO) | Water-soluble |
Storage | -20°C (powder) | -20°C (powder) | -80°C (lyophilized) |
Selectivity | Piezo1 antagonist | Piezo1 agonist | Pan-mechanosensitive |
Limitations and Controversies
- Dual Agonist/Antagonist Role: this compound’s agonist activity in RBCs contradicts its canonical antagonist role, possibly due to cell-specific Piezo1 conformations or membrane lipid composition .
- Variable Efficacy: In neuronal cells, this compound’s inhibition of Yoda1-induced spontaneous inward currents (SICs) showed high variability, rendering statistical insignificance .
Biological Activity
Dooku1 is a synthetic compound derived from the modification of Yoda1, which is a well-known agonist of the PIEZO1 mechanosensitive ion channel. This article explores the biological activity of this compound, focusing on its effects on various cell types, particularly human red blood cells (RBCs) and hepatocellular carcinoma (HCC) cells. The findings are supported by experimental data, including case studies and detailed research results.
Overview of this compound
This compound was developed as an antagonist to Yoda1, demonstrating unique properties in modulating PIEZO1 activity. It has been shown to have both agonistic and antagonistic effects depending on the context and concentration used. The primary mechanism of action involves influencing calcium ion (Ca²⁺) entry and channel activation in different cell types.
1. Effects on PIEZO1 Channels in RBCs
This compound exhibits dual action on PIEZO1 channels in human RBCs:
- Agonistic Activity : At specific concentrations, this compound can activate PIEZO1 channels, leading to an increase in intracellular calcium levels sufficient to trigger the Gárdos channel activation. This effect is observed at an IC50 of approximately 90.7 µM, indicating a lower potency compared to Yoda1 .
- Antagonistic Activity : this compound also acts as an antagonist to Yoda1-induced effects. In experiments, it inhibited Yoda1's ability to induce hyperpolarization and calcium entry in RBCs, although its own hyperpolarization effect was significant .
2. Impact on Hepatocellular Carcinoma (HCC) Cells
This compound has been investigated for its role in inhibiting HCC cell proliferation and migration:
- Proliferation Inhibition : In cultured LM3 HCC cells treated with this compound, a notable decrease in cell growth was observed—54% fewer cells after 96 hours compared to control groups treated with DMSO alone .
- Migration Inhibition : The migration assays indicated that this compound significantly reduced the migratory capacity of HCC cells, with reductions ranging from 39.7% to 48.5% across multiple trials . This suggests that inhibiting PIEZO1/2 channels can hinder cancer cell metastasis.
Table 1: Summary of this compound Effects on Different Cell Types
Cell Type | Action | IC50 (µM) | Observations |
---|---|---|---|
Human RBCs | Agonist | 90.7 | Induces Ca²⁺ entry and Gárdos channel activation |
Human RBCs | Antagonist | - | Inhibits Yoda1-induced hyperpolarization |
HCC LM3 Cells | Proliferation | - | 54% reduction in cell growth after 96 hours |
HCC LM3 Cells | Migration | - | Up to 48.5% fewer migrated cells compared to control |
Case Studies
Case Study 1: Red Blood Cells
In a study examining the effects of this compound on human RBCs, it was found that preincubation with this compound did not significantly affect Yoda1-triggered hyperpolarization but did induce hyperpolarization on its own. This indicates that this compound can provoke calcium entry sufficient for Gárdos channel activation while also displaying a complex response at higher concentrations .
Case Study 2: Hepatocellular Carcinoma
In another study involving LM3 HCC cells, the addition of this compound resulted in significant inhibition of both proliferation and migration. Over a period of 96 hours, the experimental group showed a marked decrease in cell numbers compared to controls, highlighting the potential therapeutic implications of targeting PIEZO channels in cancer treatment .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOBXLPCWFONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.